molecular formula C17H18N4O B12127771 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine

3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine

Cat. No.: B12127771
M. Wt: 294.35 g/mol
InChI Key: ZWVYNBTVADDVFM-UHFFFAOYSA-N
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Description

3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine is a heterocyclic compound featuring a pyrimidine ring fused with an oxazole-imine scaffold.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine

InChI

InChI=1S/C17H18N4O/c1-4-13-5-7-14(8-6-13)15-10-21(16(18)22-15)17-19-11(2)9-12(3)20-17/h5-10,18H,4H2,1-3H3

InChI Key

ZWVYNBTVADDVFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN(C(=N)O2)C3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-thiol with 4-ethylbenzaldehyde under basic conditions to form an intermediate. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylphenyl substituent (shared by the target compound and Compound №4) correlates with enhanced cytokinin-like activity, suggesting this group optimizes molecular interactions in plant tissues .
  • Oxazolopyrimidine derivatives generally outperform oxazole analogs, highlighting the importance of fused pyrimidine rings in activity .

Comparison of Methods :

  • Use of ethanol/AcOH or HCl as catalysts is common for such heterocycles .
  • The target compound’s imine group may require milder conditions to avoid hydrolysis, contrasting with the stable amino group in Compound №3.

Structural and Crystallographic Insights

While crystallographic data for the target compound are absent in the evidence, software like SHELXL (for refinement) and ORTEP (for visualization) are widely used for analogous structures . For example:

  • SHELXL enables precise refinement of anisotropic displacement parameters, critical for resolving complex heterocyclic systems .
  • WinGX integrates tools for metric analysis of molecular geometry, applicable to comparing bond lengths/angles between the target compound and its analogs .

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